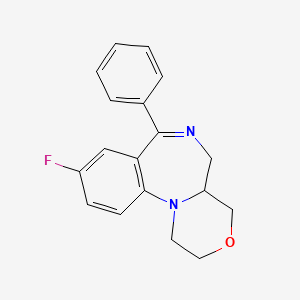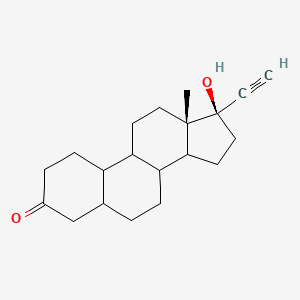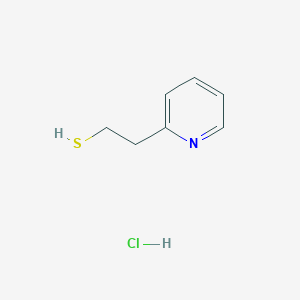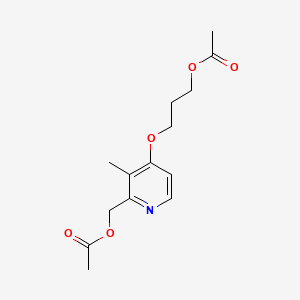
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is an organic compound characterized by its unique structure, which includes an acetoxymethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a series of reactions to introduce the acetoxymethyl group at the 2-position.
Etherification: The acetoxymethylated pyridine is then reacted with 3-chloropropyl acetate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate has several applications in scientific research:
作用机制
The mechanism of action of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins, affecting their function . The pyridine ring can also participate in coordination with metal ions, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
- **3-((2-Hydroxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate
- **3-((2-Methylpyridin-4-yl)oxy)propyl Acetate
- **3-((2-(Methoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate
Uniqueness
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
3-[2-(acetyloxymethyl)-3-methylpyridin-4-yl]oxypropyl acetate |
InChI |
InChI=1S/C14H19NO5/c1-10-13(9-20-12(3)17)15-6-5-14(10)19-8-4-7-18-11(2)16/h5-6H,4,7-9H2,1-3H3 |
InChI 键 |
UOJBNEVCVHPGAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1COC(=O)C)OCCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
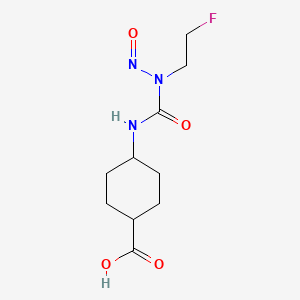
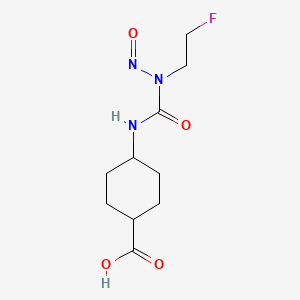
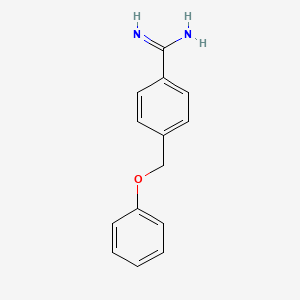
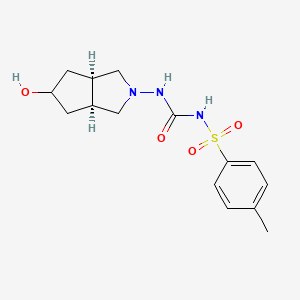
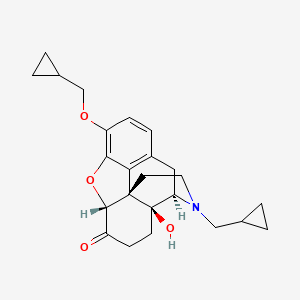
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
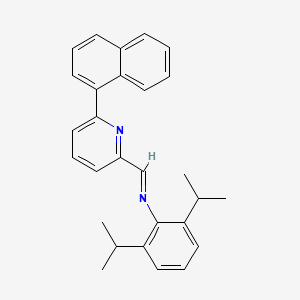
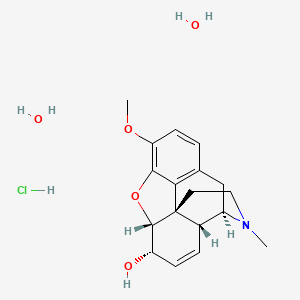

![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
